molecular formula C24H41N5O5 B12096649 omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol

omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol

Cat. No.: B12096649
M. Wt: 479.6 g/mol
InChI Key: MNLPTJIGMKIWMK-UHFFFAOYSA-N
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Description

Omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound is often used in biochemical studies due to its fluorescent properties, which make it an excellent probe for various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzoxadiazole ring and the subsequent attachment of the aminooctadecane chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Purification steps such as chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol is widely used in scientific research due to its fluorescent properties. Some key applications include:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in cell imaging to track the movement and localization of biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.

    Industry: Utilized in the development of sensors and analytical devices.

Mechanism of Action

The mechanism of action of omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to and illuminate target molecules, facilitating their study. The pathways involved often include binding to proteins or lipids, which can be tracked using fluorescence microscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol is unique due to its specific structural features, which provide distinct fluorescent properties. This makes it particularly useful in applications requiring precise molecular tracking and imaging .

Properties

Molecular Formula

C24H41N5O5

Molecular Weight

479.6 g/mol

IUPAC Name

2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecane-1,3-diol

InChI

InChI=1S/C24H41N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h15-16,19,22,26,30-31H,1-14,17-18,25H2

InChI Key

MNLPTJIGMKIWMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCCC(C(CO)N)O

Origin of Product

United States

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